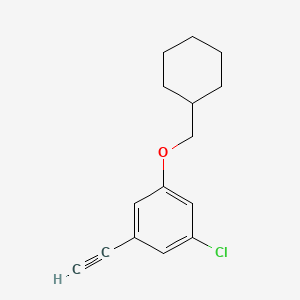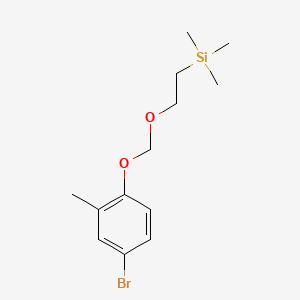
(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane
概要
説明
(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 5-bromo-2-chlorophenol with a suitable methoxyethylating agent, followed by the introduction of the trimethylsilane group. One common method involves the use of 2-chloroethyltrimethylsilane as the silylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenoxy derivatives.
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and similar structures.
Coupling: Biaryl compounds with diverse functional groups.
科学的研究の応用
(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenoxy group can interact with biological targets, while the trimethylsilane group can enhance the compound’s stability and lipophilicity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
類似化合物との比較
Similar Compounds
- (2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
- (2-((5-Chloro-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
- (2-((5-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane
Uniqueness
(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in synthetic applications, allowing for the selective introduction of various functional groups.
特性
IUPAC Name |
2-[(5-bromo-2-chlorophenoxy)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-12-8-10(13)4-5-11(12)14/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLDADRWZXLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















